molecular formula C24H28N6O2S B14923467 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

Cat. No.: B14923467
M. Wt: 464.6 g/mol
InChI Key: WHPGFWSCLOQYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers .

Preparation Methods

The synthesis of 2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide involves multiple steps. One common synthetic route starts with the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl. Subsequent steps involve reactions with various reagents such as NaH, Pd2(dba)3, xantphos, and bis(pinacolato)diboron under specific conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide has significant applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting TRKs. TRKs are receptor tyrosine kinases that, when activated, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can potentially halt the progression of cancers associated with TRK overexpression .

Properties

Molecular Formula

C24H28N6O2S

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C24H28N6O2S/c1-32-13-5-12-25-24(33)28-27-23(31)18-14-19(15-8-9-15)26-22-20(18)21(16-10-11-16)29-30(22)17-6-3-2-4-7-17/h2-4,6-7,14-16H,5,8-13H2,1H3,(H,27,31)(H2,25,28,33)

InChI Key

WHPGFWSCLOQYFP-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5

Origin of Product

United States

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